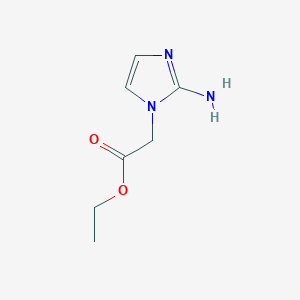

ethyl 2-(2-amino-1H-imidazol-1-yl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-aminoimidazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-2-12-6(11)5-10-4-3-9-7(10)8/h3-4H,2,5H2,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAPGHNRGWPNANA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=CN=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Imidazole Core: a Privileged Scaffold in Chemical Biology and Medicinal Chemistry

The imidazole (B134444) ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry. orgchemres.orgelsevierpure.com Its significance stems from its presence in a variety of essential biological molecules, most notably the amino acid histidine, which plays a crucial role in the catalytic activity of many enzymes. orgchemres.org The imidazole moiety is also a key component of histamine (B1213489), a vital mediator of immune responses, and is found in the purine (B94841) bases of nucleic acids. orgchemres.org

The physicochemical properties of the imidazole ring make it a highly versatile component in drug design. It is a planar, aromatic system that is soluble in water and other polar solvents. orgchemres.org The presence of two nitrogen atoms allows the imidazole ring to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets such as proteins and enzymes. nih.gov This ability to form multiple, favorable interactions is a key reason for its prevalence in a vast number of clinically used drugs. elsevierpure.com The imidazole nucleus is a fundamental building block in compounds developed for a wide array of therapeutic applications, including antifungal, antibacterial, anticancer, anti-inflammatory, and antiviral agents. orgchemres.orgelsevierpure.com

Imidazolyl Acetate Derivatives in Contemporary Research

Building upon the foundational importance of the imidazole (B134444) core, imidazolyl acetate (B1210297) derivatives represent a significant class of compounds in contemporary chemical research. These molecules incorporate an acetic acid or ester group attached to one of the nitrogen atoms of the imidazole ring. A prominent example of the utility of this class of compounds is imidazol-1-yl-acetic acid, which serves as a key intermediate in the synthesis of zoledronic acid. nih.govbldpharm.com Zoledronic acid is a potent bisphosphonate drug used to treat various bone-related conditions.

The synthesis of imidazolyl acetate derivatives is a subject of ongoing research, with various methods being developed to improve efficiency and yield. nih.govbldpharm.com These synthetic efforts are often geared towards creating precursors for more complex molecules, highlighting the role of imidazolyl acetates as versatile building blocks in organic synthesis. For instance, ethyl 2-(1H-imidazol-1-yl)acetate and its derivatives are used in the preparation of a range of other heterocyclic compounds with potential biological activities. semanticscholar.orgnih.gov

Rationale for Focused Investigation of Ethyl 2 2 Amino 1h Imidazol 1 Yl Acetate

The specific compound, ethyl 2-(2-amino-1H-imidazol-1-yl)acetate, combines the privileged 2-aminoimidazole scaffold with an ethyl acetate (B1210297) moiety. While extensive research dedicated solely to this exact molecule is not widely published, a strong rationale for its focused investigation can be inferred from the well-established biological significance of its constituent parts.

The 2-aminoimidazole unit is a key pharmacophore found in numerous marine alkaloids with a broad spectrum of pharmacological activities, making them promising lead compounds in drug discovery. nih.gov This structural motif is often considered a bioisostere of guanidine, acylguanidine, and other functionalities known to interact with biological targets. nih.gov Derivatives of 2-aminoimidazole have been synthesized and evaluated for a variety of therapeutic applications, including as anticancer agents that act by destabilizing microtubules. nih.gov

The addition of the ethyl acetate group to the 2-aminoimidazole core at the 1-position introduces a functionality that can be readily modified. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules to create a diverse library of compounds for biological screening. This synthetic tractability makes this compound a valuable starting material for the development of new chemical entities.

Given the known anticancer, antifungal, and other biological activities of various 2-aminoimidazole and imidazolyl acetate derivatives, it is highly probable that this compound could serve as a precursor to novel therapeutic agents. nih.govnih.gov For example, research on N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides, which share a similar structural backbone, has identified compounds with significant anticancer activity. elsevierpure.com Furthermore, the structural similarity to compounds investigated for their antifungal properties suggests another potential avenue for research. nih.gov

Synthetic Strategies for this compound and its Analogs

The synthesis of this compound, a notable heterocyclic compound, along with related imidazolyl acetates, employs a variety of synthetic methodologies. These strategies can be broadly categorized into direct construction of the imidazole (B134444) core and subsequent functional group manipulations. This article delves into the primary synthetic routes, including cyclization reactions, substitution strategies, and other specialized techniques for the preparation of these valuable chemical entities.

Structural Characterization and Elucidation of Ethyl 2 2 Amino 1h Imidazol 1 Yl Acetate

Spectroscopic Analysis

Spectroscopic methods are fundamental in elucidating the molecular structure of "ethyl 2-(2-amino-1H-imidazol-1-yl)acetate". The following subsections detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule. While specific spectral data for the title compound is not ubiquitously published, the expected chemical shifts can be inferred from the analysis of its functional groups and comparison with structurally related compounds. ipb.pt

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl group, the methylene (B1212753) bridge, the imidazole (B134444) ring protons, and the amino group. The ethyl group typically shows a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons due to spin-spin coupling. The methylene protons of the acetate (B1210297) moiety (N-CH₂-C=O) would likely appear as a singlet. The two protons on the imidazole ring are in different chemical environments and would appear as distinct signals, potentially as doublets. The amino (NH₂) protons would present as a broad singlet.

Interactive ¹H NMR Data Table (Predicted)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ethyl CH₃ | ~1.2 | Triplet |

| Ethyl CH₂ | ~4.1 | Quartet |

| N-CH₂ | ~4.5 | Singlet |

| Imidazole C4-H & C5-H | ~6.5 - 7.5 | Doublets |

| NH₂ | Broad singlet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The carbonyl carbon of the ester is expected to have the highest chemical shift. The carbons of the ethyl group, the methylene bridge, and the imidazole ring will each have characteristic signals. The imidazole ring will show three distinct carbon signals.

Interactive ¹³C NMR Data Table (Predicted)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~170 |

| C2 (imidazole, C-NH₂) | ~150 |

| C4 & C5 (imidazole) | ~115 - 125 |

| Ethyl CH₂ | ~62 |

| N-CH₂ | ~50 |

| Ethyl CH₃ | ~14 |

Advanced 1D and 2D NMR techniques could be employed for unambiguous assignment of all proton and carbon signals, especially for complex heterocyclic structures. ipb.pt

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show absorption bands corresponding to N-H, C-H, C=O, and C=N bonds. The N-H stretching vibrations of the primary amine would appear as a pair of bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the alkyl and aromatic-like imidazole ring would be observed around 2850-3100 cm⁻¹. A strong absorption band for the C=O of the ester group would be prominent around 1730-1750 cm⁻¹. The C=N stretching of the imidazole ring would likely appear in the 1600-1650 cm⁻¹ region.

Interactive IR Data Table (Predicted)

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H stretch (amine) | 3300-3500 (two bands) |

| C-H stretch (alkyl) | 2850-3000 |

| C-H stretch (imidazole) | 3000-3100 |

| C=O stretch (ester) | 1730-1750 |

| C=N stretch (imidazole) | 1600-1650 |

| N-H bend (amine) | 1590-1650 |

The formation of hydrogen-bonded oligomers can be verified through IR spectroscopic studies. chem-soc.si

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the expected monoisotopic mass is approximately 169.08 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass. Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, or the cleavage of the bond between the imidazole ring and the acetate side chain.

Interactive Mass Spectrometry Data Table (Predicted)

| Ion | m/z (predicted) | Description |

| [M]⁺ | 169.08 | Molecular Ion |

| [M - OCH₂CH₃]⁺ | 124.06 | Loss of ethoxy group |

| [M - CH₂COOCH₂CH₃]⁺ | 82.05 | Loss of ethyl acetate side chain |

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Crystal Structure Determination

The crystal data for a related compound, ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate, is presented below. researchgate.net

Interactive Crystal Data Table for a Related Imidazole Derivative

| Parameter | Value |

| Chemical Formula | C₈H₁₁N₃O₄ |

| Molecular Weight | 213.20 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 4.4793 (2) |

| b (Å) | 10.3596 (5) |

| c (Å) | 21.5724 (11) |

| V (ų) | 1001.04 (8) |

| Z | 4 |

In this related structure, the imidazole ring and the nitro group are nearly coplanar, and the mean plane of the acetate group is approximately perpendicular to the imidazole ring. researchgate.net In another related compound, tert-butyl 2-(1H-imidazol-1-yl)acetate, the imidazole ring and the acetate plane make a dihedral angle of 80.54 (12)°. researchgate.net

Analysis of Hydrogen Bonding Networks

The presence of an amino group (a hydrogen bond donor) and a carbonyl group and imidazole nitrogen atoms (hydrogen bond acceptors) in this compound suggests that it is capable of forming extensive hydrogen bonding networks in the solid state. These interactions are crucial in determining the packing of molecules in the crystal lattice. chem-soc.si

In related crystal structures, such as that of ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate, molecules are linked by weak C-H···O and C-H···N hydrogen bonds, forming a three-dimensional network. researchgate.net The crystal structure of ethyl 2-[2-(4-methylbenzoyl)-5-p-tolyl-1H-imidazol-1-yl]acetate is stabilized by intermolecular C-H···N and C-H···O interactions. nih.gov Similarly, in the crystal structure of a benzimidazole (B57391) derivative, molecules are linked by N-H···O and N-H···N hydrogen bonds. researchgate.net It is therefore highly probable that the crystal structure of this compound would be significantly influenced by a network of N-H···O and N-H···N hydrogen bonds.

Investigation of Crystal Packing Arrangements

For instance, in a study of a related compound, ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate, the crystal packing was reported to be stabilized by weak intermolecular C—H⋯O and C—H⋯N hydrogen bonds. Although specific crystallographic data for this compound is not available, a similar analysis would be expected to reveal significant hydrogen bonding involving the amino group and the ester functionality, which would play a dominant role in the crystal packing.

Should crystallographic data for this compound become available, it would be presented in a table similar to the one below, which outlines the typical parameters determined in a crystallographic study.

Interactive Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal system | |

| Space group | |

| a (Å) | |

| b (Å) | |

| c (Å) | |

| α (°) | |

| β (°) | |

| γ (°) | |

| Volume (ų) | |

| Z | |

| Density (calculated) (g/cm³) | |

| Hydrogen bond donors | |

| Hydrogen bond acceptors |

Note: The table above is for illustrative purposes only, as experimental data for the specific compound is not currently available.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a sample. For an organic compound like this compound, this analysis would quantify the percentage by mass of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are then compared with the theoretical values calculated from the compound's molecular formula (C₇H₁₂N₃O₂). A close agreement between the experimental and theoretical values serves as a crucial confirmation of the compound's purity and elemental composition.

While specific experimental elemental analysis data for this compound was not found, published research on other heterocyclic compounds routinely includes such data for structural verification. For example, in the characterization of newly synthesized molecules, it is common to report findings such as: "Anal. Calcd. for CₓHᵧNₐOₑ: C, xx.xx; H, y.yy; N, zz.zz. Found: C, xx.xy; H, y.yz; N, zz.za."

The theoretical elemental composition of this compound is presented in the table below.

Interactive Table: Theoretical Elemental Analysis of this compound

| Element | Symbol | Atomic Mass | Count | Mass Percent (%) |

| Carbon | C | 12.011 | 7 | 49.39 |

| Hydrogen | H | 1.008 | 12 | 7.11 |

| Nitrogen | N | 14.007 | 3 | 24.69 |

| Oxygen | O | 15.999 | 2 | 18.81 |

| Total | 100.00 |

Computational Chemistry and Molecular Modeling Studies of Ethyl 2 2 Amino 1h Imidazol 1 Yl Acetate

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein.

Ligand-Protein Interaction Profiling

Studies on various imidazole (B134444) derivatives demonstrate that the imidazole ring is a key pharmacophore capable of forming significant interactions with protein active sites. For instance, in related imidazole-thiazole hybrids, the imidazole ring has been shown to participate in π-π stacking interactions with aromatic amino acid residues like Phenylalanine (PHE) and Tyrosine (TYR). nih.gov Additionally, the nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, forming hydrogen bonds with residues such as Lysine (LYS) and Methionine (MET). nih.gov The amino group attached to the imidazole, as in ethyl 2-(2-amino-1H-imidazol-1-yl)acetate, would be expected to act as a potent hydrogen bond donor.

Binding Mode Predictions with Biological Targets

While specific docking studies for this compound against the listed targets are not available, research on analogous compounds provides a framework for predicting potential interactions.

Trypanothione Reductase (TR): TR is a validated drug target for diseases like leishmaniasis. nih.govnih.gov Docking studies of other 5-nitroimidazole analogues against TR from Leishmania donovani have identified key interactions necessary for inhibition. nih.gov These studies serve as a template for investigating how this compound might bind, likely involving interactions within the enzyme's active site cavities. nih.govnih.gov

Cyclin-Dependent Kinase-8 (CDK8): CDK8 is a target in cancer therapy. nih.govnih.gov Molecular docking of benzimidazole (B57391) derivatives into the CDK8 active site has revealed that hydrogen bonds and hydrophobic interactions are crucial for binding. researchgate.net A hypothetical docking of this compound would likely involve its amino group and ester moiety forming hydrogen bonds with the kinase hinge region.

Histamine (B1213489) H3 Receptor: The imidazole ring is the core structure of histamine, making it a key feature for ligands of histamine receptors. Modeling studies of histamine H3 receptor agonists show the importance of the imidazole ring for receptor activation and binding. nih.govnih.gov

β-tubulin receptor and COX-2: These are other common targets in drug discovery where imidazole-based compounds have been investigated, though specific data for this compound is lacking.

Assessment of Binding Affinities

The binding affinity, often expressed as a docking score (e.g., in kcal/mol) or an inhibition constant (Ki), quantifies the strength of the interaction between the ligand and the protein. For various imidazole analogues docked against targets like Trypanothione Reductase, docking scores have been used to rank and select potential inhibitors for further study. mdpi.com For example, in a virtual screening campaign against TR, imidazole analogues with superior docking scores compared to a known inhibitor were prioritized. nih.gov Similar assessments would be essential to evaluate the potential of this compound as an inhibitor for any given target.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are computational methods for studying the physical movements of atoms and molecules over time. MD simulations provide detailed information on the conformational changes of both the ligand and the protein upon binding, as well as the stability of the ligand-protein complex. Studies on related imidazole-thiazole hybrids have used MD simulations (e.g., for 100 nanoseconds) to confirm the stability of the interactions predicted by molecular docking. nih.govrsc.org Such simulations are vital to validate docking poses and understand the dynamic behavior of the complex under physiological conditions. rsc.org

Quantum Chemical Calculations

Quantum chemical calculations are used to study the electronic structure and properties of molecules.

Conformational Analysis

Conformational analysis helps to determine the stable three-dimensional arrangements of atoms in a molecule. For the related compound, ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate, crystallographic studies have provided precise data on its conformation. nih.govnih.gov These studies reveal that the imidazole ring is essentially planar, while the ethyl acetate (B1210297) side chain adopts a specific orientation relative to the ring, with a defined dihedral angle. nih.govnih.gov In one study, the dihedral angle between the imidazole ring and the ethyl acetate plane was found to be 103.1°. nih.gov In another crystal structure of a similar derivative, this angle was 75.71°. researchgate.net Such analyses are fundamental for understanding the molecule's intrinsic geometry, which is a prerequisite for accurate molecular docking and other computational studies.

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and intermolecular interactions. For this compound, computational methods such as Density Functional Theory (DFT) provide critical insights into the arrangement and energy of its electrons. This analysis typically focuses on the frontier molecular orbitals, charge distribution, and molecular electrostatic potential.

Frontier Molecular Orbitals (HOMO-LUMO)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of the electronic structure, collectively known as frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO.

In the case of this compound, the electronic landscape is shaped by its constituent parts: the 2-aminoimidazole ring and the ethyl acetate substituent. The imidazole ring itself is an aromatic heterocycle. libretexts.org In imidazole, one nitrogen atom is considered "pyrrole-like," with its lone pair contributing to the 6π aromatic system, while the other is "pyridine-like," with its lone pair residing in an sp2 hybrid orbital in the plane of the ring. libretexts.org The addition of an amino group at the 2-position and an ethyl acetate group at the N-1 position significantly influences the electron distribution. The amino group, a strong electron-donating group, tends to increase the energy of the HOMO, while the electron-withdrawing character of the ethyl acetate substituent can affect both the HOMO and LUMO levels.

Studies on similar heterocyclic systems show that the energy gap between the HOMO and LUMO confirms that charge transfer can occur within the molecule. The global hardness (η), which is a measure of resistance to change in electron distribution, can be calculated from the energies of the HOMO and LUMO (η = ½(E_LUMO - E_HOMO)). A larger HOMO-LUMO gap corresponds to a harder, more stable molecule.

Mulliken Population Analysis and Charge Distribution

Mulliken population analysis is a method used to estimate the partial atomic charges within a molecule, providing a picture of electron distribution. wikipedia.org This analysis helps identify electrophilic and nucleophilic sites. It is important to note that Mulliken charges are highly dependent on the basis set used in the calculation and are best used for qualitative comparisons. wikipedia.orgstackexchange.com

In substituted imidazole derivatives, DFT calculations have shown that nitrogen atoms typically carry a greater net negative charge, while carbon atoms have lower net charges. researchgate.net The presence of electronegative oxygen atoms in the ethyl acetate group of this compound would lead to these atoms having a significant negative charge, making them potential electron donor sites. Conversely, hydrogen atoms, particularly those attached to heteroatoms, generally exhibit a positive charge.

For example, analysis of imidazole-2-carboxaldehyde showed that the nitrogen atoms and the oxygen atom of the carbonyl group carried the highest negative charges, while the hydrogen attached to the imidazole nitrogen had a significant positive charge. researchgate.net This charge separation is indicative of intramolecular charge transfer (ICT) capabilities. researchgate.net A similar pattern of charge distribution is expected for this compound, with the amino group and the ester group creating distinct regions of high and low electron density across the molecular framework.

The table below shows calculated Mulliken atomic charges for atoms in related imidazole derivatives, illustrating typical charge distributions found in such systems.

| Atomic Center | Charge (MIM) researchgate.net | Charge (BIM) researchgate.net |

| N1 | -0.169 | -0.165 |

| C2 | 0.231 | 0.224 |

| N3 | -0.276 | -0.271 |

| C4 | 0.111 | -0.007 |

| C5 | -0.060 | -0.038 |

Medicinal Chemistry and Biological Applications of Ethyl 2 2 Amino 1h Imidazol 1 Yl Acetate Derivatives

Antimicrobial Activities

Derivatives of the 2-aminoimidazole framework have demonstrated a broad spectrum of antimicrobial activities, a critical area of research in an era of increasing drug resistance.

Antifungal Potential

The imidazole (B134444) ring is a well-established pharmacophore in antifungal drug design, with many approved drugs belonging to the azole class. Derivatives of ethyl 2-(2-amino-1H-imidazol-1-yl)acetate build upon this legacy, exhibiting promising activity against a range of fungal pathogens. The primary mechanism of action for many azole antifungals is the inhibition of lanosterol (B1674476) 14α-demethylase, a crucial enzyme in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.

Research has shown that novel synthetic imidazole derivatives can effectively inhibit the growth of various Candida species. For instance, a series of 2-(substituted-dithiocarbamoyl)-N-[4-((1H-imidazol-1-yl)methyl)phenyl]acetamide derivatives displayed significant activity against Candida albicans and Candida krusei, with most compounds showing a Minimum Inhibitory Concentration (MIC) value of 12.5 µg/mL. One of the most active derivatives in this series was identified as 2-Pyrrolidinthiocarbonylthio-N-[4-((1H-imidazol-1-yl)methyl)phenyl]acetamide.

In another study, di- and tri-substituted imidazole derivatives were synthesized and evaluated for their antifungal effects. Two compounds, 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole and 2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole, showed notable antifungal activity with MIC values of 12.5 μg/mL against the tested fungal strains. nih.gov The introduction of different substituents on the imidazole core allows for the fine-tuning of antifungal potency. For example, aryl-1H-pyrrol-2-yl-1H-imidazol-1-yl-methane derivatives with various substitutions on the phenyl ring were synthesized and tested. The 2,4-dichlorophenyl-1-allyl-1H-pyrrol-2-yl-1H-imidazol-1-yl-methane derivative emerged as the most potent, with activity comparable to ketoconazole. researchgate.net

Furthermore, a collection of 2-aminoimidazole/triazole amides has been shown to modulate the biofilm activity of the yeast Candida albicans and Cryptococcus neoformans, indicating their potential in combating difficult-to-treat biofilm-associated fungal infections. nih.gov Some 5-aminoimidazole-4-carbohydrazonamide derivatives have been found to induce the production of reactive oxygen species (ROS) in C. albicans and C. krusei, suggesting an alternative mechanism of antifungal action beyond ergosterol synthesis inhibition. mdpi.comnih.gov

Table 1: Antifungal Activity of Selected Imidazole Derivatives

| Compound/Derivative Class | Fungal Strain(s) | Activity (MIC/IC50) | Reference |

|---|---|---|---|

| 2-(Substituted-dithiocarbamoyl)-N-[4-((1H-imidazol-1-yl)methyl)phenyl]acetamide derivatives | Candida albicans, Candida krusei | 12.5 µg/mL | mdpi.com |

| 2-(4-Nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole | Tested fungal strains | 12.5 µg/mL | nih.gov |

| 2,4-Di-(4-methoxyphenyl)-1-phenyl-1H-imidazole | Tested fungal strains | 12.5 µg/mL | nih.gov |

| 2,4-Dichlorophenyl-1-allyl-1H-pyrrol-2-yl-1H-imidazol-1-yl-methane | Candida albicans, Candida spp. | Comparable to ketoconazole | researchgate.net |

| 5-Aminoimidazole-4-carbohydrazonamide derivatives (2h, 2k, 2l) | Candida albicans, Candida krusei | Induce ROS production | mdpi.comnih.gov |

Antibacterial Efficacy

The antibacterial potential of imidazole-containing compounds is well-documented. Derivatives of this compound have been investigated for their ability to combat both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. Their mechanisms of action can be diverse, including the disruption of bacterial cell wall synthesis, interference with DNA replication, and inhibition of biofilm formation. mdpi.com

A study on novel imidazole derivatives demonstrated their ability to inhibit the growth of bacterial strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii. mdpi.com Another research effort focusing on 2-aminoimidazole/triazole amides found that these molecules could modulate the biofilm activity of a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii (MDRAB). researchgate.net These compounds have also been shown to work synergistically with conventional antibiotics, resensitizing resistant bacteria to their effects. nih.gov For example, a 2-aminoimidazole conjugate demonstrated a significant increase in biofilm dispersion in S. aureus when used with antibiotics. nih.gov

In a study of a specific 2-aminoimidazole derivative, H10, it was found to inhibit biofilm formation and disperse pre-formed biofilms of P. aeruginosa and S. aureus. For S. aureus, the IC50 for biofilm inhibition was 12 µM, and for P. aeruginosa, it was 31 µM. nih.gov

Nitroimidazole derivatives are a notable subclass with established antibacterial activity. mdpi.com For example, certain 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-1,3,4-thiadiazoles showed activity against Klebsiella pneumoniae and E. coli. mdpi.com

Table 2: Antibacterial Activity of Selected 2-Aminoimidazole Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Activity (MIC/IC50) | Key Finding | Reference |

|---|---|---|---|---|

| Imidazole derivatives HL1 and HL2 | S. aureus, E. coli, P. aeruginosa, A. baumannii | Not specified | Inhibition of bacterial growth | mdpi.com |

| 2-Aminoimidazole/triazole amides | MRSA, MDRAB, P. aeruginosa | Not specified | Biofilm modulation | researchgate.net |

| 2-Aminoimidazole conjugate | S. aureus | Not specified | Synergistic effect with antibiotics | nih.gov |

| 2-Aminoimidazole derivative H10 | S. aureus | IC50 = 12 µM (inhibition) | Biofilm inhibition and dispersion | nih.gov |

| 2-Aminoimidazole derivative H10 | P. aeruginosa | IC50 = 31 µM (inhibition) | Biofilm inhibition and dispersion | nih.gov |

| 2-[(1-Methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-1,3,4-thiadiazoles | K. pneumoniae, E. coli | 40-80 µM | Activity against Gram-negative bacteria | mdpi.com |

Antiprotozoal Activities

Benzimidazole-based compounds, which share a core structural similarity with the derivatives , have long been a mainstay in the treatment of protozoal infections. Their primary mechanism of action in protozoa often involves binding to β-tubulin, which disrupts microtubule polymerization and thereby interferes with essential cellular functions like motility and cell division. mdpi.com

Research into the organic salts of benzimidazoles such as albendazole (B1665689) and mebendazole (B1676124) has shown enhanced in vitro activity against several protozoan parasites. For example, certain sulfonate salts of albendazole demonstrated significantly greater activity against Entamoeba histolytica and Giardia lamblia compared to the parent drug. mdpi.com One albendazole salt, A3, was 5.2 times more potent against G. lamblia than albendazole itself. mdpi.com Similarly, mebendazole salts showed improved efficacy against E. histolytica. mdpi.com While this research focuses on benzimidazoles, it underscores the potential of the broader imidazole class, including derivatives of this compound, as a source of new antiprotozoal agents.

Table 3: Antiprotozoal Activity of Selected Benzimidazole (B57391) Salts

| Compound | Protozoan Parasite | Activity (IC50) | Reference |

|---|---|---|---|

| Albendazole Salt A2 | Entamoeba histolytica | 37.95 µM | mdpi.com |

| Albendazole Salt A3 | Entamoeba histolytica | 39.93 µM | mdpi.com |

| Mebendazole Salt M3 | Entamoeba histolytica | 44.34 µM | mdpi.com |

| Albendazole Salt A3 | Giardia lamblia | 51.31 µM | mdpi.com |

| Mebendazole Salt M2 | Giardia lamblia | 79.62 µM | mdpi.com |

| Mebendazole Salt M3 | Giardia lamblia | 77.63 µM | mdpi.com |

Anticancer Research

The imidazole scaffold is a versatile platform for the development of anticancer agents, with derivatives showing activity against a wide range of cancer cell lines and targeting various molecular pathways involved in cancer progression.

Inhibition of Cancer Cell Proliferation

Derivatives of this compound have been explored for their cytotoxic effects against various human cancer cell lines. The structural diversity that can be achieved through modification of the core imidazole structure allows for the development of compounds with potent antiproliferative activity.

For example, a series of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazol-2-yl)phenyl] acetamide (B32628) derivatives were synthesized, with three compounds demonstrating significant anticancer activity against HT-29 and MCF-7 carcinoma cell lines. nih.gov In another study, imidazole derivatives linked to a 2-benzylbenzofuran moiety were found to be highly potent against five human tumor cell lines, including HL-60, A549, and MCF-7, with some compounds showing greater activity than the standard chemotherapeutic drug cisplatin. nih.gov

The introduction of a thiazole (B1198619) ring to the imidazole core has also yielded promising results. A compound with a thiazole moiety linked to an imidazole was found to have an IC50 value of 0.05 μM against human gastric cancer NUGC-3 cells. nih.gov Furthermore, a series of benzimidazole sulfonamides containing a substituted pyrazole (B372694) ring displayed IC50 values in the low micromolar range against A549, HeLa, HepG2, and MCF-7 cancer cell lines. nih.gov

The mechanism of action for these antiproliferative effects can vary. For instance, some thiazole derivatives induce cell cycle arrest at the G2/M phase and promote apoptosis. researchgate.net

Table 4: Antiproliferative Activity of Selected Imidazole Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Activity (IC50) | Key Finding | Reference |

|---|---|---|---|---|

| Imidazole-linked 2-benzylbenzofurans | HL-60, A549, SW480, MCF-7, SMMC-7721 | More active than cisplatin | Potent against multiple cell lines | nih.gov |

| Imidazole-linked thiazole | NUGC-3 (gastric cancer) | 0.05 µM | High potency against gastric cancer | nih.gov |

| Benzimidazole sulfonamides with pyrazole ring | A549, HeLa, HepG2, MCF-7 | 0.15–7.26 μM | Broad-spectrum activity | nih.gov |

| 4-Aminoimidazole derivatives | SH-SY5Y (neuroblastoma) | Nanomolar range | More potent than dasatinib | nih.gov |

| 1,2,3-Triazole-amino acid conjugates | MCF-7, HepG2 | <10 µM | Significant antiproliferative activity | mdpi.com |

Structure Activity Relationship Sar Studies of Ethyl 2 2 Amino 1h Imidazol 1 Yl Acetate Derivatives

Influence of Substituents on Imidazole (B134444) Ring Activity

The imidazole ring is a core component of ethyl 2-(2-amino-1H-imidazol-1-yl)acetate, and its substitution pattern significantly modulates biological activity. The nature and position of substituents can affect the electronic properties, steric hindrance, and hydrogen bonding capacity of the molecule, thereby influencing its interaction with biological targets.

Research on related imidazole-containing compounds has demonstrated the profound impact of ring substituents. For instance, in a series of substituted imidazole-thione linked benzotriazole (B28993) derivatives, the type of substituent on a phenyl ring attached to the imidazole core was found to be a major determinant of antiproliferative activity. nih.gov The introduction of an unsubstituted phenyl ring resulted in low micromolar activity against certain cancer cell lines, while adding a methyl group diminished this activity. nih.gov Conversely, replacing the methyl group with a more electron-releasing ethyl or methoxy (B1213986) group led to a notable improvement in antiproliferative action. nih.gov The substitution with a polar hydroxy group also caused a significant enhancement in activity. nih.gov

Furthermore, studies on other heterocyclic systems highlight similar principles. For dual inhibitors of 5-lipoxygenase-activating protein (FLAP) and soluble epoxide hydrolase (sEH), modifications to a benzimidazole (B57391) subunit revealed that sEH activity benefits from bulkier substitutions on the heterocyclic ring. nih.gov This suggests that for certain targets, increased steric bulk on the imidazole ring of this compound derivatives could enhance binding and efficacy. The importance of specific substitution patterns is underscored by the finding that a 2,4-dichloro substituent on a phenyl ring at the imidazol-2-thione was optimal for activity in cancer cells. nih.gov

These findings collectively indicate that the electronic nature (electron-donating vs. withdrawing) and the size of substituents on the imidazole ring are key factors to consider in the design of new this compound derivatives.

Table 1: Influence of Phenyl Ring Substituents on Imidazol-2-thione Derivative Activity Data synthesized from studies on related imidazole compounds.

| Substituent on Phenyl Ring of Imidazol-2-thione | Observed Effect on Antiproliferative Activity | Reference |

|---|---|---|

| Unsubstituted | Low micromolar activity | nih.gov |

| Methyl (e.g., BI2) | Reduced activity | nih.gov |

| Ethyl (e.g., BI3) | Improved activity compared to methyl | nih.gov |

| Methoxy (e.g., BI4) | Improved activity compared to methyl | nih.gov |

| Hydroxy (e.g., BI5) | Significant enhancement in activity | nih.gov |

| 2,4-Dichloro | Optimum activity in tested cancer cells | nih.gov |

Impact of Ester Moiety Modifications on Biological Efficacy

The ethyl acetate (B1210297) group of this compound is a prime site for modification to influence the compound's biological efficacy, primarily by altering its physicochemical properties like lipophilicity and its nature as a potential prodrug.

The ester moiety can be hydrolyzed by esterases in the body to release the corresponding carboxylic acid, a strategy often used in prodrug design to improve absorption and distribution. mdpi.com Research on other therapeutic agents has shown that converting an active compound into an ester prodrug can significantly enhance systemic absorption. For example, new amino-ester prodrugs of thiazolides were developed to improve their bioavailability for treating systemic viral diseases. nih.gov One such derivative, RM-5061, exhibited a 7-fold higher blood concentration in rats compared to the parent drug. nih.gov

Modifying the ester can also directly impact activity by influencing how the molecule fits into a binding pocket. In a study of acetylcholinesterase (AChE) inhibitors, esterified triazole derivatives were tested to increase hydrophobicity. scielo.br The ethyl acetate derivative of one series showed a marked increase in inhibitory activity, which was associated with increased hydrophobicity (MlogP) and lower van der Waals volume. scielo.br

Conversely, for some biological targets, the hydrolysis of the ester is essential for activity. Studies on anti-HIV nucleoside analogues revealed that 5'-O-fatty acyl ester derivatives were potent, but their corresponding non-hydrolyzable ether derivatives were significantly less active. mdpi.com This indicates that the release of the parent nucleoside and the fatty acid was critical for the antiviral effect. mdpi.com Therefore, when modifying the ester moiety of this compound, it is crucial to consider whether the intact ester or its hydrolyzed acid form is responsible for the desired biological effect.

Table 2: Effect of Ester Modification on Biological Properties of Various Compounds

| Parent Compound Class | Ester Modification Strategy | Observed Outcome | Reference |

|---|---|---|---|

| Thiazolides | Creation of amino-ester prodrugs | Improved systemic absorption and bioavailability | nih.gov |

| Triazole-Coumarin Hybrids | Esterification of carboxylic acid | Increased AChE inhibitory activity, linked to higher hydrophobicity | scielo.br |

| Nucleoside Analogues (FLT) | Addition of 5'-O-fatty acyl esters | Enhanced anti-HIV activity; hydrolysis found to be critical | mdpi.com |

Conformational Flexibilities and Their Correlation with Activity

The three-dimensional structure and conformational flexibility of this compound derivatives are key to their interaction with specific biological targets. The relative orientation of the imidazole ring and the ethyl acetate side chain can determine whether the molecule adopts a conformation suitable for binding.

Crystal structure analyses of related imidazole derivatives provide insight into the likely conformations. In a derivative, ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate, the dihedral angle between the imidazole ring and the ethyl acetate plane was found to be 103.1 (8)°. researchgate.net Another study on a similar compound reported this angle to be 75.71 (13)°, describing the mean plane through the acetate group as being approximately perpendicular to the imidazole ring. researchgate.net In a more complex derivative, ethyl 2-[2-(4-methylbenzoyl)-5-p-tolyl-1H-imidazol-1-yl]acetate, the imidazole ring was inclined at an angle of 85.2 (2)° to the plane of the ethyl acetate substituent. nih.gov

This near-perpendicular orientation seems to be a common conformational feature. This fixed, non-planar arrangement can be crucial for activity, as it presents the different functional groups (the heterocyclic ring and the ester side chain) in distinct spatial regions, potentially allowing for simultaneous interactions with different sub-pockets of a binding site. The flexibility of the ethyl acetate chain itself allows for some adaptation, but the orientation relative to the rigid imidazole ring is largely governed by the bond angles at the N1-position. Understanding this conformational preference is vital for computational modeling and the rational design of new derivatives with improved binding affinity.

Development of Novel Derivatives through Structural Modifications

The development of novel derivatives from a lead compound like this compound involves a variety of synthetic strategies aimed at exploring the SAR and improving biological activity. Common approaches include reacting the core structure with different chemical moieties to introduce new functional groups.

One established method involves the reaction of the core amine or a related precursor with various electrophiles. For instance, new heterocyclic compounds have been synthesized by treating a precursor with hydrazine (B178648) hydrate, which can then be further modified. researchgate.net The synthesis of ethyl-2-(5-benzoxazol-2-ylamine)-1H-tetrazol-1-yl) acetate, a related structure, involved reacting the parent amine with ethyl chloroacetate (B1199739). researchgate.net This resulting ester was then used as a versatile intermediate, reacting with agents like thiourea (B124793) or urea (B33335) to generate new derivatives. researchgate.net

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways

The efficient and scalable synthesis of ethyl 2-(2-amino-1H-imidazol-1-yl)acetate is fundamental for its future investigation and development. While specific routes for this compound are not extensively documented, future research could explore several established and innovative methods for constructing the 2-aminoimidazole core and introducing the N-alkylated acetate (B1210297) side chain.

Key synthetic strategies to be explored could include:

Cyclocondensation Reactions: A primary avenue involves the condensation of a guanidine-containing compound with an appropriate α-haloketone or α-hydroxyketone precursor. For instance, greener synthetic approaches using deep eutectic solvents (DES) like choline (B1196258) chloride-urea have proven effective for creating 2-aminoimidazoles from α-chloroketones and guanidine, offering a clean and user-friendly alternative to volatile organic compounds. mdpi.com

N-Alkylation of 2-Aminoimidazole: A straightforward approach would be the direct N-alkylation of 2-aminoimidazole with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate. Similar N-alkylation reactions are common for producing imidazole-1-yl-acetic acid derivatives, often using a base like potassium carbonate in a suitable solvent. ajgreenchem.com Investigating solvent-free conditions for this step could enhance the environmental friendliness and efficiency of the synthesis. ajgreenchem.com

Denitrogenative Transformation: An innovative pathway could involve the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. This method provides an efficient route to novel 2-substituted 1H-imidazole derivatives and could be adapted for the target compound. nih.gov

Future synthetic research should prioritize methods that are high-yielding, cost-effective, and environmentally sustainable to facilitate broader biological screening and subsequent development.

Advanced Computational Modeling for Target Identification and Optimization

Computational chemistry offers powerful tools to accelerate the discovery process by predicting the properties, potential biological targets, and interaction mechanisms of this compound before committing to extensive laboratory work.

Future computational studies should focus on:

Density Functional Theory (DFT) Calculations: DFT methods can be employed to determine the molecule's electronic properties, such as the energies of its Frontier Molecular Orbitals (FMO) and its Molecular Electrostatic Potential (MEP). nih.gov This information helps in predicting the molecule's reactivity and the most likely sites for intermolecular interactions, which is crucial for understanding how it might bind to a biological target. nih.govresearchgate.net

Molecular Docking and Dynamics Simulations: Molecular docking can be used to screen the compound against libraries of known biological targets, such as enzymes and receptors, to identify potential binding partners. researchgate.net For example, docking studies have suggested that other novel imidazole (B134444) derivatives might act as inhibitors of targets like APO-liver alcohol dehydrogenase or fungal lanosterol (B1674476) 14α-demethylase. researchgate.net Following docking, molecular dynamics (MD) simulations can predict the stability of the compound-target complex and provide insights into the binding thermodynamics.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential for early-stage drug development. nih.gov These models can forecast the compound's drug-likeness and potential liabilities, allowing for early-stage optimization of the molecular structure to improve its pharmacokinetic profile. Studies on related imidazoles have successfully used these tools to identify candidates with excellent bioavailability and favorable toxicity profiles. researchgate.net

By integrating these computational approaches, researchers can prioritize the most promising biological targets for this compound and guide its structural optimization.

Investigation of Broader Biological Activities and Therapeutic Potential

The 2-aminoimidazole scaffold is present in numerous natural and synthetic molecules with a vast spectrum of biological effects. researchgate.net Therefore, a comprehensive screening of this compound is warranted to uncover its full therapeutic potential.

Promising areas for investigation include:

Antimicrobial and Anti-biofilm Activity: 2-AI derivatives are well-known for their ability to inhibit and disperse bacterial biofilms, a major challenge in treating chronic infections. nih.gov Some 2-amino-4(5)-arylimidazoles have demonstrated broad-spectrum antimicrobial activity. nih.gov The target compound should be tested against a panel of clinically relevant bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus.

Enzyme Inhibition: Given that the 2-AI moiety can mimic the guanidinium (B1211019) group of arginine, it has been successfully incorporated into inhibitors of enzymes like human arginase I, which is a target for asthma and cardiovascular diseases. nih.gov The ability of this compound to interact with metalloenzymes should be explored.

Anticancer and Kinase Inhibition: Many imidazole-based compounds exhibit anticancer properties. For example, derivatives of the marine alkaloid polyandrocarpamine, which contains a 2-aminoimidazolone core, have been identified as kinase inhibitors. researchgate.net

Antiviral and Anti-inflammatory Activity: The imidazole core is a component of compounds with documented antiviral and anti-inflammatory effects. researchgate.net Screening against various viral targets and inflammatory pathways could reveal additional therapeutic uses.

A summary of potential biological activities based on the 2-aminoimidazole scaffold is presented below.

| Potential Biological Activity | Rationale and Examples from Related Compounds |

| Anti-biofilm | 2-AI natural products like oroidin (B1234803) are known for their anti-biofilm properties. researchgate.net |

| Antibacterial | 2-amino-4(5)-arylimidazoles show broad-spectrum activity against various bacteria. nih.gov |

| Antifungal | Imidazole derivatives are the basis for many antifungal drugs (e.g., azoles). researchgate.net |

| Enzyme Inhibition | 2-AI amino acids inhibit human arginase I by mimicking arginine. nih.gov |

| Anticancer | Kinase inhibition has been observed for various 2-AI derivatives. researchgate.net |

| Antiviral | The imidazole ring is a common scaffold in antiviral drug discovery. researchgate.net |

Development of New Derivatization Strategies for Enhanced Bioactivity

Should initial screenings reveal promising, albeit modest, activity, the structure of this compound offers multiple sites for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

Future derivatization strategies could target:

The Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted into a variety of amides or hydrazides. This modification alters the molecule's polarity and hydrogen bonding capability, which can significantly impact target binding and cell permeability.

The 2-Amino Group: The primary amino group can be acylated, alkylated, or converted into other functional groups. This is a common strategy to modulate the basicity and interaction profile of the 2-AI core.

The Imidazole Ring: While more complex, substitution at the C4 or C5 positions of the imidazole ring can be explored. Structure-activity relationship (SAR) studies on related 2-AI compounds have shown that modifications at these positions can dramatically influence biological activity.

The use of pre-column derivatization reagents in analytical chemistry to react with amino groups demonstrates the feasibility of modifying this functional group to create new analogs for biological testing. nih.govmdpi.com

Synergistic Studies with Other Therapeutic Agents

A particularly exciting and promising area of research for 2-aminoimidazole compounds is their use in combination therapies. Many 2-AI derivatives that are non-bactericidal on their own have been shown to work synergistically with conventional antibiotics. nih.govnih.gov

Future research should investigate the potential of this compound to:

Disrupt Biofilms: The compound could be used to break down the protective biofilm matrix, thereby exposing bacteria to the effects of standard antibiotics. nih.govasm.org

Resensitize Resistant Bacteria: 2-AI derivatives have been shown to resensitize multidrug-resistant (MDR) bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), to antibiotics. nih.govresearchgate.net Studies have documented a significant increase in biofilm dispersion and clearance when a 2-AI/triazole conjugate was combined with antibiotics. nih.govasm.org

Act as an Adjuvant: A 2-AI variant has been evaluated as a topical adjuvant for skin infections, where it promoted wound healing and worked in concert with antibiotics to reduce bacterial load without being harmful to the skin. nih.gov

These synergistic effects represent a powerful strategy to combat antibiotic resistance, a major global health threat. Investigating this compound as a potential "resistance breaker" could provide a significant translational pathway.

Q & A

Q. What are the optimal reaction conditions for synthesizing ethyl 2-(2-amino-1H-imidazol-1-yl)acetate?

The synthesis of imidazole derivatives like this compound typically involves nucleophilic substitution between a chloroacetate ester and an imidazole derivative. Key optimization parameters include:

- Solvent selection : Dichloromethane (DCM) is optimal due to its polarity and inertness, as demonstrated in analogous syntheses of benzyl 2-chloroacetate .

- Base choice : Diisopropylethylamine (DIPEA) enhances reaction efficiency by neutralizing HCl byproducts, improving yields compared to weaker bases like K₂CO₃ .

- Reaction time : 24 hours at room temperature ensures completion, monitored via TLC .

Q. Table 1: Optimization of Model Reaction (Benzyl 2-Chloroacetate Synthesis)

| Solvent | Base | Yield (%) |

|---|---|---|

| Dichloromethane | DIPEA | 92 |

| Acetonitrile | K₂CO₃ | 65 |

| THF | Triethylamine | 78 |

| Adapted from evidence on analogous syntheses . |

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Post-synthesis validation involves:

- Chromatographic methods : TLC (ethyl acetate/hexane, 1:1) monitors reaction progress .

- Crystallographic analysis : Single-crystal X-ray diffraction confirms bond lengths (e.g., N1–C7: 1.379 Å, C10–O1: 1.193 Å) and torsion angles (e.g., C11–O2–C10–C9: 107.0°) .

- Workup procedures : Liquid-liquid extraction with ethyl acetate/water removes unreacted starting materials .

Advanced Research Questions

Q. How do crystallographic data inform the reactivity of this compound?

Crystallographic studies reveal:

- Conformational rigidity : The imidazole ring adopts a planar geometry, with the ester group (C10–O1–C11) in a trans configuration, reducing steric hindrance for nucleophilic attacks .

- Hydrogen-bonding networks : The amino group (N–H) forms intermolecular hydrogen bonds (e.g., N2–H9B···O2: 2.12 Å), stabilizing the crystal lattice and influencing solubility .

Q. Table 2: Selected Bond Lengths and Angles from X-ray Data

| Bond/Angle | Value (Å/°) |

|---|---|

| N1–C7 | 1.379 |

| C10–O1 | 1.193 |

| C6–N2–C9 | 109.5° |

| Data from crystallographic reports . |

Q. How can contradictions in reported yields for imidazole-acetate derivatives be resolved methodologically?

Yield discrepancies often arise from:

- Substituent effects : Electron-donating groups (e.g., –NH₂) on the imidazole ring accelerate nucleophilic substitution but may increase side reactions .

- Workup variations : Incomplete extraction (e.g., using ethyl acetate vs. DCM) alters isolated yields.

- Catalyst use : Transition-metal catalysts (not explored in current evidence) could improve efficiency but require rigorous optimization.

Q. What advanced spectroscopic techniques complement crystallography in characterizing this compound?

- Solid-state NMR : Probes local electronic environments of nitrogen and carbon atoms in the imidazole ring.

- FT-IR spectroscopy : Validates functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹, N–H bend at ~1600 cm⁻¹).

- Mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns for structural elucidation.

Q. How do computational methods enhance understanding of reaction mechanisms for this compound?

- DFT calculations : Model transition states for nucleophilic substitution, predicting regioselectivity in imidazole derivatives.

- Solvent-effect simulations : COSMO-RS models correlate solvent polarity with reaction rates, guiding solvent selection .

- Molecular docking : Screens potential biological targets (e.g., enzyme active sites) for amino-imidazole derivatives.

Q. What strategies mitigate challenges in scaling up the synthesis of this compound?

- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side products.

- Green chemistry principles : Replace DCM with cyclopentyl methyl ether (CPME), a safer solvent with similar polarity.

- Process analytical technology (PAT) : In-line NMR or IR monitors reaction progress in real time, ensuring consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.